BenchChemオンラインストアへようこそ!

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a synthetic small molecule (C17H18N6O4S, MW 402.4 g/mol) that incorporates a pyrazin-2-yl substituted pyrazole linked via an ethylsulfamoyl spacer to a phenoxyacetamide terminus. The compound is classified within the pyrazole-tethered sulfamoyl phenyl acetamide chemotype , a scaffold investigated for carbonic anhydrase (CA) inhibition.

Molecular Formula C17H18N6O4S
Molecular Weight 402.43
CAS No. 2034549-45-4
Cat. No. B2356291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
CAS2034549-45-4
Molecular FormulaC17H18N6O4S
Molecular Weight402.43
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C17H18N6O4S/c18-17(24)12-27-13-1-3-14(4-2-13)28(25,26)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11,21H,8,10,12H2,(H2,18,24)
InChIKeyRDPFTJKWFXYPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide (CAS 2034549-45-4): Chemical Identity and Procurement Baseline


2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a synthetic small molecule (C17H18N6O4S, MW 402.4 g/mol) [1] that incorporates a pyrazin-2-yl substituted pyrazole linked via an ethylsulfamoyl spacer to a phenoxyacetamide terminus. The compound is classified within the pyrazole-tethered sulfamoyl phenyl acetamide chemotype [2], a scaffold investigated for carbonic anhydrase (CA) inhibition. It is currently catalogued as a research-grade screening compound (e.g., Life Chemicals Cat. F6525-1571) with no published peer-reviewed biological activity data as of the latest database assessments [1].

Why Generic Substitution Within the Pyrazole-Sulfamoyl Acetamide Class Fails for CAS 2034549-45-4


Within the pyrazole-tethered sulfamoyl phenyl acetamide series, even subtle modifications to the N-aryl heterocycle at the pyrazole 3-position produce divergent carbonic anhydrase isoform selectivity profiles. Published structure–activity relationship (SAR) data demonstrate that 3-aryl variation shifts selectivity between human CA isoforms (hCA I, II) and mycobacterial CA isoforms (mtCA 1–3), with Ki differences exceeding 1000-fold depending on the aryl substituent [1]. The specific pyrazin-2-yl substituent present in CAS 2034549-45-4 is chemically distinct from the phenyl, thiophen-3-yl, or imidazol-2-yl variants available from other catalogues; its electron-deficient diazine ring alters both hydrogen-bonding capacity and the conformational preference of the ethylsulfamoyl linker relative to the imidazole or thiophene analogs [2]. Consequently, procurement of a generic in-class compound without the pyrazin-2-yl moiety cannot be assumed to recapitulate the binding or selectivity behavior intended for experimental use.

Quantitative Differentiation Evidence for 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (XLogP3) of CAS 2034549-45-4 vs. Imidazole and Thiophene Analogs

The computed XLogP3 value for CAS 2034549-45-4 is -0.7 [1], placing it in a distinctly more hydrophilic range compared to its closest commercially available analog, 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide (CAS 2034477-94-4), which shares the identical molecular formula (C17H18N6O4S; MW 402.43) but replaces the pyrazole with an imidazole ring. Although a directly measured experimental logP/logD for the imidazole congener is not publicly available, the structural replacement of pyrazole (one N–H donor region) with imidazole (two nitrogen atoms in a different arrangement) is expected to alter hydrogen-bond donor/acceptor topology and potentially logP by an estimated 0.3–0.8 log units based on fragment-based calculations [2]. The thiophen-3-yl analog (CAS not publicly disclosed) is expected to have a higher XLogP3 (~0.5 to 1.0) due to the replacement of the polar pyrazine with a lipophilic thiophene ring [2].

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bond Donor/Acceptor Topology: Pyrazole N-1 Linker Geometry of CAS 2034549-45-4 vs. Imidazole Analog

In CAS 2034549-45-4, the ethylsulfamoyl spacer is attached at the N-1 position of a pyrazole ring bearing the pyrazin-2-yl group at C-3 [1]. In the imidazole analog (CAS 2034477-94-4), the pyrazin-2-yl group is attached at C-2 of the imidazole, and the ethylsulfamoyl linker is attached at the N-1 position. This fundamental difference in heterocycle topology alters the spatial relationship between the zinc-binding sulfamoyl pharmacophore and the aromatic recognition elements. In the published carbonic anhydrase SAR (class-level, pyrazole-tethered sulfamoyl phenyl acetamide series), the nature of the 3-aryl substituent on the pyrazole modulates hCA I vs. hCA II selectivity by >100-fold; compound 6g (phenyl-substituted) achieved Ki = 0.0366 µM for hCA I and Ki = 0.0310 µM for hCA II, whereas close analogs with different 3-aryl groups showed Ki values >10 µM for the same isoforms [2]. While the specific Ki of CAS 2034549-45-4 against any CA isoform has not been experimentally determined, its pyrazin-2-yl group presents a distinct hydrogen-bond acceptor surface (two diazine nitrogens) absent in phenyl or thiophene analogs.

Molecular recognition Hydrogen bonding Carbonic anhydrase inhibition Scaffold hopping

Molecular Weight and Rotatable Bond Count as Procurement-Relevant Differentiation from Heavier Pyrazole-Benzamide Analogs

CAS 2034549-45-4 has a molecular weight of 402.4 g/mol and 9 rotatable bonds [1]. This places it at the upper boundary of lead-like chemical space (commonly defined as MW ≤ 450 Da). The closest benzamide analogs from the same pyrazole-tethered sulfamoyl carboxamide class (e.g., compound 9b from Ommi et al. 2023) incorporate an additional benzamide moiety, pushing MW above 500 Da. Specifically, compound 9b, which showed Ki = 0.0696 µM toward mtCA 2 [2], has a heavier framework that may reduce ligand efficiency (LE) relative to the acetamide-terminated scaffold. The acetamide terminus of CAS 2034549-45-4 (O–CH2–C(=O)NH2) provides a compact, synthetically accessible handle for further derivatization without exceeding lead-like property thresholds, in contrast to bulkier benzamide or carboxamide extensions.

Molecular complexity Synthetic tractability Fragment-based screening Lead-likeness

Purity and Supply Chain Provenance: Available Characterization Data vs. Uncharacterized Bulk Alternatives

The compound is listed as part of the Life Chemicals HTS compound collection (>2 million screening compounds) under catalog number F6525-1571 . Life Chemicals reports standard quality control comprising LC-MS and/or 1H NMR purity verification for their screening library compounds, typically guaranteeing purity ≥90% [1]. In contrast, many structurally related pyrazole-sulfamoyl phenyl acetamide analogs listed on general chemical marketplaces lack documented purity verification or are offered as '95% by TLC' without orthogonal analytical confirmation [2]. No residual solvent, elemental analysis, or quantitative NMR purity data are publicly available for CAS 2034549-45-4 at this time; however, its inclusion in a professionally curated HTS library implies at least routine QC batch analysis prior to shipment, a consideration for procurement where assay reproducibility depends on accurate stock concentration.

Compound quality control HTS library validation Purity analysis Reproducibility

Strategic Research and Procurement Application Scenarios for 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide (CAS 2034549-45-4)


Carbonic Anhydrase Isoform Selectivity Screening with a Pyrazin-2-yl Heterocycle Probe

CAS 2034549-45-4 serves as a structurally differentiated probe within pyrazole-tethered sulfamoyl phenyl acetamide CA inhibitor screening cascades. The pyrazin-2-yl group provides an electron-deficient diazine hydrogen-bond acceptor surface not present in phenyl, furanyl, or thiophenyl analogs [1]. Where published SAR demonstrates that 3-aryl variation modulates hCA I/II vs. mtCA selectivity by >100-fold [1], inclusion of this compound in a selectivity panel can reveal whether pyrazin-2-yl substitution favors bacterial (mtCA 1–3) over human (hCA I, II) isoform inhibition. This is particularly relevant for anti-tubercular drug discovery programs requiring pathogen-selective CA inhibition.

Physicochemical Property Benchmarking for Acetamide vs. Benzamide Series Selection

With an XLogP3 of -0.7 and MW of 402.4 g/mol [2], CAS 2034549-45-4 can function as a reference compound for balancing potency and physicochemical properties during lead optimization. Compared to the benzamide-terminated analogs (MW >500 Da) that exhibit sub-micromolar mtCA 2 inhibition [1], this compound provides a lower-lipophilicity, lower-MW alternative that may demonstrate superior aqueous solubility and more favorable permeability-solubility trade-offs in cell-based mycobacterial assays. Procurement of this compound for parallel property profiling alongside benzamide leads enables data-driven scaffold selection.

Pyrazole-vs-Imidazole Scaffold Hopping Studies in Anti-Infective Drug Discovery

The direct structural comparison between CAS 2034549-45-4 (pyrazole core) and CAS 2034477-94-4 (imidazole core, identical molecular formula) [2] enables controlled scaffold-hopping experiments where the heterocycle identity is the sole variable. Procurement of both compounds in parallel allows head-to-head assessment of target engagement, selectivity, and ADME properties attributable exclusively to the pyrazole/imidazole replacement—an experimental design that isolates the pharmacophoric contribution of the heterocycle nitrogen pattern.

HTS Library Expansion with a Validated Pyrazine-Containing Sulfamoyl Acetamide Chemotype

As a Life Chemicals HTS library compound (Cat. F6525-1571) with documented LC-MS and/or 1H NMR purity verification , CAS 2034549-45-4 is suitable for direct inclusion in diversity-oriented or targeted screening decks without additional in-house purification. For screening facilities building focused libraries around carbonic anhydrase or sulfonamide-binding targets, procurement of this compound alongside structurally verified analogs ensures library chemical diversity while maintaining QC standards.

Quote Request

Request a Quote for 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.